Researchers requiring precise spacer length in self-assembled monolayers (SAMs) often face steric hindrance with shorter linkers. 4-Mercaptophenylbutyric acid (CAS 359436-81-0) resolves this with a 4-carbon alkyl chain, providing superior terminal carboxyl accessibility for protein or nanoparticle attachment compared to 4-mercaptophenylacetic or propionic acid analogs. Sourced for supply chain consistency:
• Enables less crowded SAMs with higher functional group availability for biosensor fabrication.
• XLogP3 of 2.5 offers enhanced hydrophobicity for modifying non-polar surfaces or payloads.
• Supplied as a 98% pure crystalline solid with verified lot-specific characterization data.
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
CAS No.359436-81-0
Cat. No.B014482
⚠ Attention: For research use only. Not for human or veterinary use.
4-Mercaptophenylbutyric acid (CAS 359436-81-0), also known as 4-(4-sulfanylphenyl)butanoic acid, is a bifunctional organic compound featuring a para-substituted mercaptophenyl group and a butyric acid chain. Its molecular formula is C10H12O2S with a molecular weight of 196.27 g/mol [1]. It is primarily utilized in research settings as a heterobifunctional linker or building block for bioconjugation and surface modification, leveraging the thiol group for covalent attachment to metal surfaces or for thiol-disulfide exchange, and the carboxylic acid for further derivatization via amide or ester bond formation . The compound is typically supplied as a white to off-white crystalline solid with a melting point of 59°C and a purity of 98% [1]. Its calculated logP (XLogP3) is 2.5 [1].
1Thiol anchors to Au/metal surfaces
2Flexible C4 alkyl spacer
3Carboxylic acid for amide/ester coupling
Research-grade heterobifunctional linker
[1] Santa Cruz Biotechnology. (n.d.). 4-Mercaptophenylbutyric Acid (CAS 359436-81-0). SCBIO. Accessed April 21, 2026. View Source
Substituting 4-mercaptophenylbutyric acid with a structurally similar mercaptophenyl derivative, such as 4-mercaptophenylacetic acid or 4-mercaptophenylpropionic acid, is not a trivial procurement decision. The length of the alkyl spacer between the rigid phenyl ring and the reactive carboxylic acid group directly governs key physicochemical properties, including molecular flexibility (rotatable bond count), hydrophobicity (XLogP3), and the distance between functional groups [1][2][3][4]. These parameters are not merely academic; they critically influence molecular packing density in self-assembled monolayers (SAMs), the accessibility of the terminal functional group for subsequent conjugation, and the overall solubility of the final conjugate [5]. Therefore, selecting a specific chain length is essential for achieving the desired performance in a defined experimental or industrial system, rendering these compounds non-interchangeable.
4-Mercaptophenylbutyric Acid (C4)
Shorter-chain analogs (C0–C2)
Greater chain flexibility
Reduced flexibility; may limit SAM packing density
Higher hydrophobicity context
Lower hydrophobicity; may shift conjugate solubility
Extended spacer minimizes steric hindrance
Shorter spacer may reduce conjugation efficiency
Alkyl spacer length directly governs SAM architecture, functional group accessibility, and conjugate properties; these compounds are not directly interchangeable.
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3390511, 4-Mercaptophenylacetic acid. Retrieved April 21, 2026. View Source
[2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 579784, 4-Mercaptohydrocinnamic Acid. Retrieved April 21, 2026. View Source
[3] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4618793, 4-Mercaptophenylbutyric acid. Retrieved April 21, 2026. View Source
[4] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 95738, 4-Mercaptobenzoic acid. Retrieved April 21, 2026. View Source
[5] Trujillo, M. J., & Camden, J. P. (2018). Utilizing Molecular Hyperpolarizability for Trace Analysis: A Surface-Enhanced Hyper-Raman Scattering Study of Uranyl Ion. ACS Omega, 3(6), 6660–6664. View Source
4-Mercaptophenylbutyric Acid Comparative Evidence
Enhanced Molecular Flexibility
4-Mercaptophenylbutyric acid possesses a 4-carbon alkyl spacer, providing greater conformational flexibility than 4-mercaptophenylacetic acid, which has only a 2-carbon spacer. This is quantified by the number of rotatable bonds [1][2].
Computational analysis based on 2D chemical structure (PubChem)
Why This Matters
Increased molecular flexibility can facilitate better surface packing in SAMs and improve the accessibility of the terminal carboxylic acid for subsequent bioconjugation reactions.
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4618793, 4-Mercaptophenylbutyric acid. Retrieved April 21, 2026. View Source
[2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3390511, 4-Mercaptophenylacetic acid. Retrieved April 21, 2026. View Source
Higher Hydrophobicity Profile
The extended alkyl chain of 4-mercaptophenylbutyric acid results in a higher calculated logP (XLogP3) value compared to its propionic acid analog, indicating increased hydrophobicity [1][2].
XLogP3Computed property
2.5 Δ +0.8 vs C3
Higher hydrophobicity context
XLogP3 3.0 algorithm
Drug DeliveryNanoparticle FunctionalizationSurface Chemistry
Evidence Dimension
Computed XLogP3 (Partition Coefficient)
Target Compound Data
XLogP3 = 2.5
Comparator Or Baseline
4-Mercaptophenylpropionic acid: XLogP3 = 1.7
Quantified Difference
ΔXLogP3 = 0.8 (47% higher)
Conditions
Computational analysis using XLogP3 3.0 algorithm (PubChem)
Why This Matters
Higher hydrophobicity can enhance interactions with hydrophobic surfaces (e.g., lipid bilayers, polymers) and influence the solubility and aggregation behavior of final conjugates in aqueous environments.
Drug DeliveryNanoparticle FunctionalizationSurface Chemistry
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4618793, 4-Mercaptophenylbutyric acid. Retrieved April 21, 2026. View Source
[2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 579784, 4-Mercaptohydrocinnamic Acid. Retrieved April 21, 2026. View Source
Extended Functional Group Spacing
The para-substituted butyric acid chain in 4-mercaptophenylbutyric acid provides a longer spacing between the thiol anchoring group and the terminal carboxylic acid compared to 4-mercaptobenzoic acid, where the acid group is directly attached to the phenyl ring [1][2][3].
Spacer CarbonsComputed property
4 vs 0 (benzoic acid analog)
Extended distance reduces steric hindrance
Based on chemical structure
Surface PatterningMolecular RulersSAMs
Evidence Dimension
Carbon Chain Length between Phenyl Ring and Carboxylic Acid Group
Target Compound Data
4-carbon alkyl chain
Comparator Or Baseline
4-Mercaptobenzoic acid: 0-carbon alkyl chain (carboxylic acid directly on ring)
Quantified Difference
4 additional carbon atoms (theoretical)
Conditions
Analysis based on 2D chemical structure (PubChem)
Why This Matters
The increased distance between anchoring and reactive sites can minimize steric hindrance during surface functionalization, allowing for more efficient and complete coupling reactions with larger biomolecules or nanoparticles.
Surface PatterningMolecular RulersSAMs
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4618793, 4-Mercaptophenylbutyric acid. Retrieved April 21, 2026. View Source
[2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 95738, 4-Mercaptobenzoic acid. Retrieved April 21, 2026. View Source
[3] Santa Cruz Biotechnology. (n.d.). 4-Mercaptophenylbutyric Acid (CAS 359436-81-0). SCBIO. Accessed April 21, 2026. View Source
Procurement of 4-mercaptophenylbutyric acid is justified over shorter-chain analogs (e.g., 4-mercaptobenzoic acid or 4-mercaptophenylacetic acid) when the application requires a SAM with reduced steric crowding and a more accessible terminal carboxylic acid group [1]. The additional rotatable bonds and extended spacer length, as quantified in Section 3, can lead to SAMs with higher functional group availability for subsequent attachment of proteins, antibodies, or nanoparticles, which is critical for biosensor development and surface patterning .
Hydrophobic Linkers for Bioconjugation
The elevated XLogP3 value of 2.5, compared to 1.7 for 4-mercaptophenylpropionic acid, makes this compound a superior choice for applications demanding a more hydrophobic linker [2]. This property is particularly valuable when the target is to modify a hydrophobic payload or to enhance the interaction of a conjugate with non-polar environments, such as in the development of lipid-based nanoparticles or the functionalization of hydrophobic polymer surfaces .
Metal-Chelating Conjugates with Flexible Spacers
In the synthesis of metal-chelating probes or therapeutic agents, the combination of a thiol for metal coordination and a carboxylic acid for bioconjugation, separated by a flexible 4-carbon spacer, provides an optimal geometry for chelation . The flexibility of the butyric acid chain, as demonstrated by its rotatable bond count, can allow the molecule to adopt a conformation that facilitates stable metal complex formation without the steric constraints imposed by a shorter, more rigid linker [1].
Application
Selection Property
Validation Focus
Flexible SAMs on gold
Alkyl spacer flexibility
Functional group accessibility & steric evaluation
Hydrophobic bioconjugation
Linker hydrophobicity
Conjugate solubility in non-polar environments
Metal-chelating conjugates
Spacer length vs. steric demand
Metal complex geometry without steric clash
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4618793, 4-Mercaptophenylbutyric acid. Retrieved April 21, 2026. View Source
[2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 579784, 4-Mercaptohydrocinnamic Acid. Retrieved April 21, 2026. View Source
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